molecular formula C9H17NO4S B15267295 Ethyl 4-methanesulfonylpiperidine-4-carboxylate

Ethyl 4-methanesulfonylpiperidine-4-carboxylate

Cat. No.: B15267295
M. Wt: 235.30 g/mol
InChI Key: JDVPCMZDWCAGOJ-UHFFFAOYSA-N
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Description

Ethyl 4-methanesulfonylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO4S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methanesulfonylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

    Starting Materials: Piperidine, ethyl chloroformate, and methanesulfonyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range to optimize the yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methanesulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-methanesulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methanesulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound interacts with receptor sites, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-methanesulfonylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-methylpiperidine-4-carboxylate: Similar structure but lacks the methanesulfonyl group.

    Ethyl 4-aminopiperidine-4-carboxylate: Contains an amino group instead of the methanesulfonyl group.

    Ethyl 4-hydroxypiperidine-4-carboxylate: Contains a hydroxyl group instead of the methanesulfonyl group.

The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPCMZDWCAGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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